molecular formula C9H11BrO3S B1397129 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol CAS No. 1240287-30-2

2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol

Cat. No.: B1397129
CAS No.: 1240287-30-2
M. Wt: 279.15 g/mol
InChI Key: BVPWKBMFEREBNT-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol: is an organic compound that features a bromine atom, a methyl group, and a benzenesulfonyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol typically involves the reaction of 3-Bromo-4-methyl-benzenesulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities. Researchers investigate its role in inhibiting specific enzymes or pathways, which could lead to the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising candidates for treating various diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 3-Bromo-4-methyl-benzenesulfonyl chloride
  • 3-Bromo-4-methylbenzenesulfonic acid
  • 3-Bromo-4-methylbenzenesulfonamide

Comparison: Compared to these similar compounds, 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol offers unique reactivity due to the presence of the ethanol group. This allows for additional functionalization and derivatization, making it a versatile intermediate in chemical synthesis .

Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-7-2-3-8(6-9(7)10)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPWKBMFEREBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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